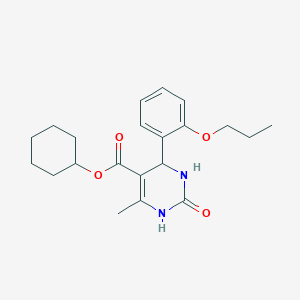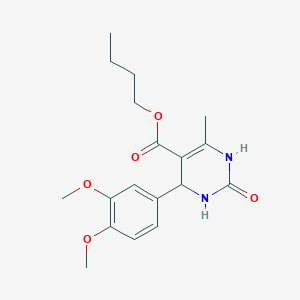
butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of pyrimidine derivatives. Pyrimidines are known for their wide range of therapeutic properties, including antiviral, antitumor, antibacterial, anti-inflammatory, antihypertensive, and cardiovascular applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the condensation of appropriate aldehydes with urea or thiourea in the presence of a catalyst. The reaction typically proceeds under reflux conditions with solvents such as ethanol or methanol .
Industrial Production Methods
For industrial-scale production, the compound can be synthesized using a flow microreactor system. This method allows for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . The flow process is more versatile and sustainable compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on protein-nucleic acid interactions.
Industry: Utilized in the development of electro-optic display materials due to its liquid crystal properties.
Mechanism of Action
The mechanism of action of butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to affect protein-nucleic acid interactions, which can influence various biological processes . Additionally, its therapeutic effects may be mediated through the inhibition of specific enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
n-Butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound is similar in structure but contains a thioxo group instead of an oxo group.
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups.
Uniqueness
butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H24N2O5 |
|---|---|
Molecular Weight |
348.4g/mol |
IUPAC Name |
butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H24N2O5/c1-5-6-9-25-17(21)15-11(2)19-18(22)20-16(15)12-7-8-13(23-3)14(10-12)24-4/h7-8,10,16H,5-6,9H2,1-4H3,(H2,19,20,22) |
InChI Key |
KCACJFWZGHFOBE-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)OC)C |
Canonical SMILES |
CCCCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-{[1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-[2-(4-METHOXYPHENYL)ETHYL]-N'-PHENYLMETHANIMIDAMIDE](/img/structure/B394209.png)
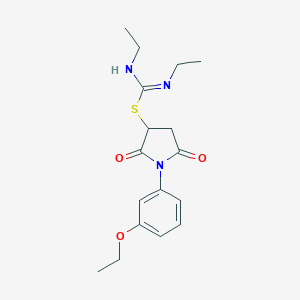
![6-Amino-4-(2,4-dichlorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B394215.png)
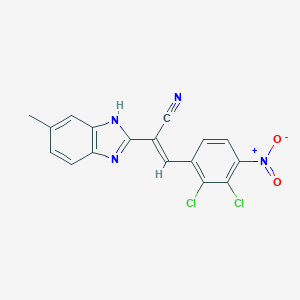

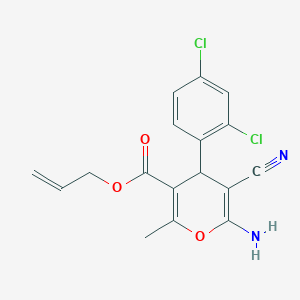

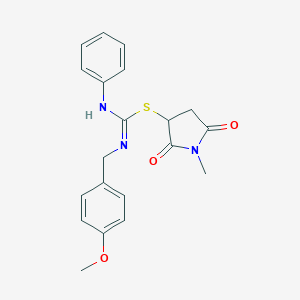
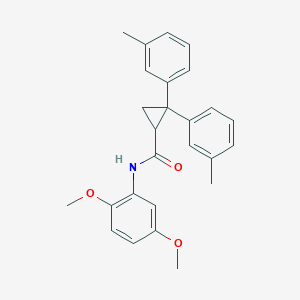

![1-{5-(1,3-benzodioxol-5-yl)-4-[4-(4-morpholinyl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B394227.png)
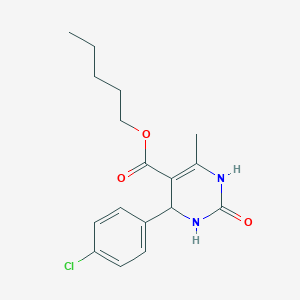
![4-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B394229.png)
